4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole
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Overview
Description
4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromo group and a pyrazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may be catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cycloaddition Reactions: The thiazole and pyrazole rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential inhibitors of enzymes and receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Another pyrazole derivative with similar substitution patterns.
2-(4-Bromo-1H-pyrazol-1-yl)-N’-[(Z)-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}methylene]acetohydrazide: A more complex derivative with additional functional groups.
Uniqueness
4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole is unique due to the combination of the thiazole and pyrazole rings, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C7H6BrN3S |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-bromo-2-(4-methylpyrazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H6BrN3S/c1-5-2-9-11(3-5)7-10-6(8)4-12-7/h2-4H,1H3 |
InChI Key |
XGDANQFRDMDLJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=CS2)Br |
Origin of Product |
United States |
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